3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Propan-2-ylphenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of a metal-free homolytic aromatic alkylation protocol. This method allows for the efficient formation of the bicyclo[1.1.1]pentane core by reacting appropriate precursors under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of bicyclo[1.1.1]pentane derivatives with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and solubility.
Mechanism of Action
The mechanism of action of 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the structure of aryl rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(tert-Butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-Propan-2-ylphenyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)11-5-3-4-6-12(11)14-7-15(8-14,9-14)13(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNPXPVNPSQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C23CC(C2)(C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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